molecular formula C10H11ClO2 B13984267 3-Chloro-5-(cyclopropylmethoxy)phenol

3-Chloro-5-(cyclopropylmethoxy)phenol

Cat. No.: B13984267
M. Wt: 198.64 g/mol
InChI Key: FRXTVTVFRFBJGI-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol It is a derivative of phenol, characterized by the presence of a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-chlorophenol with cyclopropylmethanol under basic conditions . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the cyclopropylmethoxy group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Chloro-5-(cyclopropylmethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. As a phenolic compound, it can act as a proteolytic agent, dissolving tissue on contact through proteolysis . This property is particularly relevant in its use as an antiseptic and disinfectant. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

3-Chloro-5-(cyclopropylmethoxy)phenol can be compared with other phenolic compounds, such as:

    3-Chlorophenol: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

    5-Methoxyphenol: Lacks the chlorine atom, which affects its reactivity and applications.

The presence of both the chlorine atom and the cyclopropylmethoxy group in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-chloro-5-(cyclopropylmethoxy)phenol

InChI

InChI=1S/C10H11ClO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

FRXTVTVFRFBJGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)O)Cl

Origin of Product

United States

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